3-(4-Methyl-2,6-dinitroanilino)propanoic acid
Overview
Description
3-(4-Methyl-2,6-dinitroanilino)propanoic acid is a chemical compound with the molecular formula C10H11N3O6 . It is a derivative of dinitroanilines, which are a class of chemical compounds derived from both aniline and dinitrobenzenes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H11N3O6 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the retrieved resources.Scientific Research Applications
Environmental and Agricultural Applications
One area of research has been the sorption of phenoxy herbicides, to which 3-(4-Methyl-2,6-dinitroanilino)propanoic acid is structurally related, in soil and other substrates. Werner, Garratt, and Pigott (2012) reviewed experiments indicating that soil organic matter and iron oxides are significant sorbents for these herbicides, suggesting potential environmental interactions of similar compounds including this compound (Werner, Garratt, & Pigott, 2012).
Synthesis and Industrial Applications
Research into synthetic pathways and the creation of new materials often examines compounds like this compound. Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), starting from related chemical structures, showcasing the versatility of such compounds in producing industrial materials and passivators (Gu et al., 2009).
Biotechnological Routes
Gao, Ma, and Xu (2011) discussed the biotechnological production of lactic acid from biomass and outlined potential routes for converting lactic acid into valuable chemicals, illustrating the broader industrial and biotechnological significance of carboxylic acids and related molecules (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
3-(4-methyl-2,6-dinitroanilino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-6-4-7(12(16)17)10(8(5-6)13(18)19)11-3-2-9(14)15/h4-5,11H,2-3H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKCWLFDORXSBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275541 | |
Record name | N-(4-Methyl-2,6-dinitrophenyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-48-4 | |
Record name | N-(4-Methyl-2,6-dinitrophenyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866157-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methyl-2,6-dinitrophenyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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